n-Butyl-4-chloroaniline
Description
Overview of Aniline (B41778) Derivatives in Advanced Organic Synthesis
Aniline and its derivatives are foundational building blocks in advanced organic synthesis, prized for their reactivity and versatility. bloomtechz.com The amino group attached to the benzene (B151609) ring makes these compounds highly reactive and amenable to a wide array of chemical transformations. bloomtechz.com Historically significant in the production of dyes and pigments, the applications of aniline derivatives have expanded to include the manufacturing of polymers, rubber, and specialty chemicals like photographic developers and corrosion inhibitors. bloomtechz.comresearchgate.net
In the pharmaceutical and agrochemical industries, aniline derivatives are crucial intermediates for synthesizing a vast range of products, from analgesics to herbicides and fungicides. bloomtechz.comresearchgate.netketonepharma.com The utility of these compounds stems from their capacity to undergo various key reactions:
Diazotization: The conversion of the primary amino group into a diazonium salt is a cornerstone of aromatic chemistry, enabling the introduction of a wide variety of functional groups. bloomtechz.com
Acylation and Alkylation: Reactions at the nitrogen atom, such as acylation and alkylation, allow for the synthesis of secondary and tertiary amines and amides, further diversifying the molecular scaffolds available to chemists. bloomtechz.comrsc.org
Sulfonation: The introduction of sulfonic acid groups is another vital transformation, particularly in the synthesis of dyes. bloomtechz.com
Modern synthetic methods, including catalytic hydrogenation of nitroaromatics and various coupling reactions, have further enhanced the accessibility and range of aniline derivatives, solidifying their status as indispensable precursors in contemporary organic synthesis. researchgate.net
Significance of N-Substitution in Aromatic Amine Chemical Reactivity
The substitution of one or both hydrogen atoms on the amino group of an aromatic amine, known as N-substitution, has a profound impact on the compound's chemical reactivity. Introducing an alkyl group, for instance, modifies the electronic and steric environment of the nitrogen atom, which in turn alters the amine's basicity and nucleophilicity.
The N-alkylation of aromatic amines is a critical transformation in the synthesis of fine chemicals and pharmaceuticals. nih.gov The process can be controlled to achieve selective mono- or di-alkylation. Modern catalytic methods, such as those employing ruthenium or cobalt complexes, facilitate the N-alkylation of anilines with alcohols in an environmentally benign manner, often proceeding through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govacs.org This strategy avoids the use of alkyl halides and generates water as the only byproduct. nih.gov
The nature of the N-substituent influences the reactivity of the aromatic ring. While the amino group is a strong activating group in electrophilic aromatic substitution, this effect can be modulated. For example, converting the amine to an amide can temper its activating influence. masterorganicchemistry.com Furthermore, steric hindrance from bulky N-alkyl groups can influence the regioselectivity of reactions on the aromatic ring. masterorganicchemistry.com The selective synthesis of secondary and tertiary amines through N-alkylation is a testament to the level of control that can be exerted over the reactivity of aniline derivatives. rsc.org
Contextualization of n-Butyl-4-chloroaniline within Chloroaniline Research Landscapes
This compound (C₁₀H₁₄ClN) is a specific N-substituted chloroaniline that finds its place within the broader research landscape of haloaniline derivatives. nih.govnih.gov These derivatives are important building blocks for a variety of industrial products. nih.gov The parent compound, 4-chloroaniline (B138754), is a significant intermediate in the production of pharmaceuticals, pesticides like monuron (B1676734) and pyraclostrobin, azo dyes, and cosmetics. nih.govwikipedia.org
The synthesis of this compound can be achieved through the N-alkylation of 4-chloroaniline, for example, by reacting it with 1-bromobutane (B133212) or butyraldehyde. chemsrc.com The presence of the n-butyl group increases the compound's lipophilicity compared to its parent, 4-chloroaniline, which can influence its interactions within biological systems.
Research involving N-substituted chloroanilines like this compound often focuses on their utility as intermediates in synthesizing more complex molecules. For instance, N-(butan-2-yl)-4-chloroaniline, a structural isomer, has been investigated as an intermediate in pharmaceutical synthesis and for its potential as a cytochrome P450 enzyme inhibitor. smolecule.com The specific combination of the n-butyl group and the para-chloro substituent in this compound provides a unique chemical entity whose properties are explored in the development of new dyes, pharmaceuticals, and agrochemicals. smolecule.com Its study contributes to the understanding of how modulating the N-substituent and ring halogenation on an aniline core can lead to compounds with targeted activities and applications.
Chemical Compound Data
Below are tables detailing the properties and identifiers for the key chemical compounds discussed in this article.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₄ClN |
| CAS Number | 5441-81-6 |
| Molecular Weight | 183.68 g/mol |
| Appearance | Not specified in results |
| Boiling Point | Not specified in results |
| Melting Point | Not specified in results |
Table 2: Properties of 4-Chloroaniline
| Property | Value |
| Molecular Formula | C₆H₆ClN |
| CAS Number | 106-47-8 |
| Molecular Weight | 127.57 g/mol |
| Appearance | Pale yellow solid wikipedia.org |
| Boiling Point | 232 °C (450 °F; 505 K) wikipedia.org |
| Melting Point | 72.5 °C (162.5 °F; 345.6 K) wikipedia.org |
Strategic Approaches for N-Alkylation in Aromatic Amine Synthesis
The N-alkylation of aromatic amines is a fundamental process in organic synthesis. For this compound, this involves the introduction of an n-butyl group onto the nitrogen atom of 4-chloroaniline.
Direct N-Alkylation of 4-Chloroaniline (CAS#: 106-47-8)
Direct N-alkylation is a conventional method for forging C-N bonds. researchgate.net This approach typically involves the reaction of 4-chloroaniline with an n-butyl halide, such as n-butyl bromide or n-butyl chloride, in the presence of a base. The base is crucial for deprotonating the aniline nitrogen, thereby increasing its nucleophilicity to facilitate the substitution reaction on the alkyl halide.
However, a significant challenge in the direct N-alkylation of primary amines like 4-chloroaniline is the potential for overalkylation, leading to the formation of the dialkylated product, N,N-dibutyl-4-chloroaniline, alongside the desired monoalkylated product. researchgate.net Reaction conditions such as temperature, solvent, and the nature of the base and alkylating agent can be optimized to favor monoalkylation. For instance, using the amine as the limiting reagent can sometimes lead to the tertiary amine as the exclusive product. researchgate.net
Table 1: Reaction Parameters for Direct N-Alkylation
| Parameter | Variation | Effect on Selectivity |
| Amine to Alkyl Halide Ratio | High (Amine in excess) | Favors mono-alkylation |
| Low (Alkyl halide in excess) | Favors di-alkylation | |
| Base Strength | Strong bases (e.g., NaH) | Increases reaction rate but may promote overalkylation |
| Weaker bases (e.g., K₂CO₃) | Slower reaction, potentially better control over mono-alkylation | |
| Temperature | High | Increases reaction rate but can decrease selectivity |
| Low | May improve selectivity for mono-alkylation | |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Generally good for Sₙ2 reactions |
| Nonpolar | Slower reaction rates |
Reductive Amination Routes for this compound Formation
Reductive amination, also known as reductive alkylation, is a highly effective and widely used method for the synthesis of amines. organicreactions.orgchemrxiv.org This process involves two key steps: the initial reaction of a carbonyl compound with an amine to form an imine intermediate, followed by the reduction of this imine to the corresponding amine. jocpr.com For the synthesis of this compound, this entails the reaction of 4-chloroaniline with butyraldehyde. bohrium.com
The reaction is typically carried out in a one-pot procedure where the amine, carbonyl compound, and a reducing agent are combined. organic-chemistry.org A variety of reducing agents can be employed, with borohydride (B1222165) reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly common due to their selectivity in reducing the iminium ion in the presence of the starting carbonyl group. jocpr.comorganic-chemistry.org
The general mechanism proceeds as follows:
Imine Formation: 4-chloroaniline reacts with butyraldehyde to form an N-(4-chlorophenyl)butanimine intermediate.
Reduction: The imine is then reduced in situ by the reducing agent to yield this compound.
This method often provides better control over mono-alkylation compared to direct alkylation, as the imine formation is typically reversible and the subsequent reduction is rapid. jocpr.com Catalyst-controlled reductive amination using transition metals like ruthenium or iridium can offer high levels of selectivity. jocpr.com
Table 2: Common Reducing Agents in Reductive Amination
| Reducing Agent | Abbreviation | Key Features |
| Sodium Borohydride | NaBH₄ | Common, inexpensive, requires pH control |
| Sodium Cyanoborohydride | NaBH₃CN | Effective at neutral pH, toxic cyanide byproduct |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild, selective, often preferred for sensitive substrates |
| Hydrogen with Metal Catalyst | H₂/Pd, Pt, Ni | "Green" approach, requires specialized equipment |
Alternative Alkylation Protocols for N-Substituted Chloroanilines
Beyond direct alkylation and reductive amination, other protocols exist for the N-alkylation of anilines. The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a greener alternative that utilizes alcohols as alkylating agents, with water being the only byproduct. tsijournals.com In this process, a metal catalyst temporarily oxidizes the alcohol (e.g., 1-butanol) to an aldehyde (butyraldehyde). This aldehyde then undergoes reductive amination with the aniline, and the catalyst returns the "borrowed" hydrogen to reduce the resulting imine. researchgate.net Transition metal complexes based on ruthenium, iridium, and manganese are often employed for this transformation. nih.govacs.org
Catalytic Systems in the Synthesis of this compound
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. For the synthesis of this compound, both metal- and organo-catalytic systems have been developed.
Exploration of Metal-Catalyzed Coupling Reactions for Aniline Derivatization
Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst to couple amines with aryl halides. wikipedia.orgrug.nl While typically used to form an aryl-nitrogen bond, variations of this methodology can be adapted for N-alkylation. The catalytic cycle generally involves oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired product and regenerate the catalyst. libretexts.orgyoutube.com The choice of ligand, often a bulky, electron-rich phosphine (B1218219), is critical for the reaction's success. youtube.com
Other metals like copper, nickel, and cobalt have also been investigated for N-alkylation reactions, often offering a more cost-effective alternative to palladium. researchgate.netacsgcipr.orgrsc.org For instance, cobalt-nanoparticle catalyzed N-alkylation of aniline with various alcohols has been reported. researchgate.net Photocatalytic systems, such as those using Cu-Mo/TiO₂, have also been developed for the N-alkylation of amines with alcohols under UV irradiation at room temperature. researchgate.net
Table 3: Overview of Metal-Catalyzed N-Alkylation
| Catalytic System | Metal | Typical Substrates | Key Advantages |
| Buchwald-Hartwig Amination | Palladium | Aryl halides, amines | Broad substrate scope, high functional group tolerance wikipedia.org |
| Ullmann Condensation | Copper | Aryl halides, amines | Cost-effective metal, useful for certain substrates |
| "Borrowing Hydrogen" | Ruthenium, Iridium, Cobalt | Alcohols, amines | High atom economy, produces water as the only byproduct researchgate.netnih.govacs.org |
| Photocatalysis | Copper/Molybdenum on TiO₂ | Alcohols, amines | Mild reaction conditions (room temperature, UV light) researchgate.net |
Investigation of Organocatalytic Methodologies in N-Alkylation
In recent years, organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in synthesis, avoiding the use of potentially toxic or expensive metals. rsc.org For N-alkylation, organocatalytic approaches can include the activation of substrates through various mechanisms. For instance, chiral phosphoric acids have been shown to be effective organocatalysts in certain asymmetric reactions involving anilines. researchgate.net
While direct organocatalytic N-alkylation of 4-chloroaniline with a butyl group is less common, related transformations highlight the potential of this field. For example, iminium catalysis can be used for the enantioselective alkylation of aniline rings with α,β-unsaturated aldehydes. princeton.edu Furthermore, metal-free strategies for allylic amination reactions have been developed using "ionic-molecular" organocatalysis. acs.org These methodologies underscore the ongoing development of metal-free alternatives for C-N bond formation.
An exploration of advanced synthetic methodologies for the chemical compound this compound reveals a significant shift towards more efficient, sustainable, and controlled production techniques. Traditional synthetic routes are being reimagined through the application of novel technologies that optimize reaction conditions, minimize environmental impact, and enhance scalability. This article focuses on the optimization of reaction conditions and the implementation of microwave-assisted synthesis, green chemistry principles, and flow chemistry applications in the production of this compound.
Structure
3D Structure
Properties
IUPAC Name |
N-butyl-4-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKKGGAJLKNQDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20281233 | |
| Record name | n-butyl-4-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5441-81-6 | |
| Record name | NSC20917 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20917 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-butyl-4-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reactivity Profiles of N Butyl 4 Chloroaniline
Electrophilic Aromatic Substitution Reactions on the Chloroaniline Moiety
The outcome of electrophilic aromatic substitution (EAS) on the n-Butyl-4-chloroaniline ring is governed by the cumulative electronic effects of the n-butylamino (-NHBu) and chloro (-Cl) substituents. The -NHBu group is a potent activating group due to the nitrogen atom's lone pair of electrons, which can be delocalized into the benzene (B151609) ring, increasing its electron density. This effect strongly directs incoming electrophiles to the ortho and para positions. Conversely, the chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it also acts as an ortho, para-director through resonance.
Given that the para position is already occupied by the chlorine atom, electrophilic attack is directed predominantly to the positions ortho to the strongly activating -NHBu group (C2 and C6). The chlorine atom at the C4 position further influences this regioselectivity.
Key electrophilic aromatic substitution reactions include:
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is a significant transformation. Direct nitration of N-alkylanilines with traditional mixed acids (HNO₃/H₂SO₄) can be problematic, often leading to oxidation and the formation of tarry by-products. researchgate.netwikipedia.org A more controlled approach involves using milder nitrating agents. For instance, tert-butyl nitrite (B80452) has been used for the regioselective nitration of various N-alkylanilines, typically yielding ortho-nitrated products. researchgate.netacs.org For this compound, nitration is expected to occur at the C2 position, yielding N-butyl-4-chloro-2-nitroaniline.
Halogenation: Similar to nitration, halogenation will be directed to the positions activated by the amino group. Bromination, for example, would be expected to yield N-butyl-2-bromo-4-chloroaniline. The high reactivity of anilines often makes it difficult to control the extent of halogenation. wikipedia.org
Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is another common EAS reaction. The reaction conditions will determine the placement of this group, but the C2 position remains the most likely site of substitution.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound
| Reaction | Typical Reagents | Predicted Major Product |
|---|---|---|
| Nitration | tert-Butyl nitrite | N-butyl-4-chloro-2-nitroaniline |
| Bromination | Br₂ | N-butyl-2-bromo-4-chloroaniline |
| Sulfonation | Fuming H₂SO₄ | 2-(N-butylamino)-5-chlorobenzenesulfonic acid |
Nucleophilic Reactivity of the Nitrogen Center and Amine Derivatization
The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile. This reactivity allows for a wide range of derivatization reactions at the amine center, which are fundamental for modifying the compound's properties and for synthesizing more complex molecules.
Acylation: The nitrogen atom readily reacts with acylating agents such as acid chlorides or anhydrides to form amides. For example, reaction with acetyl chloride in the presence of a base would yield N-(n-butyl)-N-(4-chlorophenyl)acetamide. This transformation is often used as a protective strategy for the amino group to moderate its activating effect during subsequent electrophilic aromatic substitution reactions. rsc.org The use of catalysts like copper(II) oxide can facilitate chemoselective acylation under mild, solvent-free conditions. tsijournals.com
Alkylation: As a secondary amine, this compound can undergo further alkylation with alkyl halides to form tertiary amines. However, controlling the extent of alkylation can be challenging, and overalkylation to form quaternary ammonium (B1175870) salts is a possibility.
N-Nitrosation: Secondary amines react with nitrosating agents, such as nitrous acid (generated from NaNO₂ and a strong acid), to form N-nitrosamines. nih.govonyxipca.comresearchgate.net In this case, this compound would form N-butyl-N-(4-chlorophenyl)nitrosamine. These N-nitroso compounds are stable and can be isolated.
Reactions Involving the n-Butyl Aliphatic Chain
While the aromatic ring and the nitrogen center are the most reactive sites, the n-butyl chain can also participate in certain chemical transformations, typically under more forcing conditions or via radical pathways. The reactivity of the alkyl chain is highest at the α-carbon (the carbon atom adjacent to the nitrogen) due to the influence of the adjacent amine and aromatic ring.
Oxidation: Strong oxidizing agents can lead to the oxidation of the n-butyl group. The specific products depend on the reaction conditions. Oxidation may lead to N-dealkylation or attack at the carbon atoms of the chain. uomustansiriyah.edu.iq For example, the oxidation of some tertiary amines with agents like manganese dioxide can result in the formation of formamides through cleavage of an alkyl group. dtic.mil
α-Lithiated Intermediates: The α-protons of N-nitrosamines are acidic and can be deprotonated by strong bases like lithium diisopropylamide (LDA) to form α-lithiated nitrosamines. nih.gov These carbanionic intermediates can then react with various electrophiles, allowing for functionalization of the n-butyl chain at the position adjacent to the nitrogen. nih.gov
Intramolecular Cyclization: The n-butyl group can be involved in intramolecular cyclization reactions to form heterocyclic structures, particularly when the aromatic ring is activated with other substituents (see section 3.4.3).
Exploration of Derivatization Reactions of this compound
Further derivatization of this compound allows for the synthesis of a diverse range of compounds with varied chemical and physical properties.
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. jetir.org Since this compound is a secondary amine, it cannot directly form a stable, neutral Schiff base in the traditional sense, as it lacks a second hydrogen on the nitrogen to be eliminated as water.
However, secondary amines can react with aldehydes to form iminium ions, which are positively charged species with a C=N⁺ double bond. These intermediates can be involved in subsequent reactions. For example, the reaction of an aromatic secondary amine with an aldehyde can lead to the formation of more complex products or participate in cyclization reactions.
Azo coupling is an electrophilic aromatic substitution reaction where a diazonium salt acts as the electrophile, coupling with an electron-rich aromatic compound to form an azo compound (-N=N-). This process is fundamental to the synthesis of many dyes.
A critical point is that only primary aromatic amines can be converted into the stable diazonium salts required for azo coupling. Secondary amines, such as this compound, react with nitrous acid to form N-nitrosamines, not diazonium salts. nih.govonyxipca.com
Therefore, this compound itself cannot be diazotized and used directly in azo coupling reactions. However, its N-nitroso derivative, N-butyl-N-(4-chlorophenyl)nitrosamine, can undergo the Fischer-Hepp rearrangement . In this acid-catalyzed intramolecular reaction, the nitroso group migrates from the nitrogen atom to the para position of the aromatic ring. wikipedia.orgbeilstein-journals.org Since the para position is blocked by chlorine in this molecule, the rearrangement would be expected to yield N-butyl-4-chloro-2-nitrosoaniline. This product could then be reduced to the corresponding diamine, and the newly introduced primary amino group could then be diazotized for subsequent azo coupling reactions.
This compound and its derivatives can serve as precursors for the synthesis of various nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science. nih.govresearchgate.net
Quinoline Synthesis: Quinolines can be synthesized through various methods involving anilines. For instance, the electrophilic cyclization of N-(2-alkynyl)anilines is a powerful method for creating substituted quinolines. nih.govresearchgate.net If this compound were first derivatized to introduce an alkynyl group on the nitrogen, it could then undergo cyclization to form a substituted quinoline. Other established methods like the Skraup or Doebner-von Miller reactions typically start with primary anilines but can be adapted. nih.goviipseries.org
Benzimidazole Synthesis: Benzimidazoles are another important class of heterocycles. Their synthesis often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. organic-chemistry.orgnih.gov A synthetic route starting from this compound would require the introduction of a second amino group ortho to the existing n-butylamino group. This could potentially be achieved through ortho-nitration followed by reduction, as described in section 3.1. The resulting N¹-butyl-4-chloro-1,2-benzenediamine could then be cyclized with an appropriate one-carbon source (like formic acid or an aldehyde) to yield a 1-butyl-6-chlorobenzimidazole derivative. organic-chemistry.org Copper-catalyzed C-N amination protocols have also been developed for the synthesis of N-substituted benzimidazoles. nih.gov
Table 2: Potential Heterocyclic Products from this compound Derivatives
| Starting Derivative | Reaction Type | Heterocyclic Product Class |
|---|---|---|
| N-butyl-N-(2-alkynyl)-4-chloroaniline | Electrophilic Cyclization | Quinoline |
| N¹-butyl-4-chloro-1,2-benzenediamine | Condensation with Aldehyde | Benzimidazole |
Spectroscopic Characterization Techniques and Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of each atom. For n-Butyl-4-chloroaniline, ¹H NMR and ¹³C NMR are the primary techniques used, often supplemented by two-dimensional NMR experiments for more complex structural assignments.
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the n-butyl group and the aromatic protons of the chloroaniline moiety. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the amino group.
The protons of the n-butyl group are expected to appear in the upfield region of the spectrum. The terminal methyl (CH₃) protons would likely resonate as a triplet around 0.9-1.0 ppm. The methylene (CH₂) protons adjacent to the methyl group would appear as a sextet in the range of 1.3-1.5 ppm. The next methylene group protons, further down the chain, are expected to be observed as a quintet around 1.5-1.7 ppm. The methylene protons directly attached to the nitrogen atom (N-CH₂) would be the most deshielded of the butyl group, appearing as a triplet in the region of 3.1-3.3 ppm.
The aromatic protons on the 4-chloroaniline (B138754) ring will exhibit a characteristic splitting pattern. Due to the para-substitution, the protons at positions 2 and 6 (ortho to the amino group) are chemically equivalent, as are the protons at positions 3 and 5 (meta to the amino group). This results in an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the amino group (H-2, H-6) are expected to be shielded and appear as a doublet around 6.6-6.8 ppm. The protons meta to the amino group (H-3, H-5), which are ortho to the chlorine atom, would be more deshielded and appear as a doublet around 7.0-7.2 ppm.
A broad singlet corresponding to the N-H proton of the secondary amine is also expected, the chemical shift of which can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CH₃ | 0.9 - 1.0 | Triplet | ~7 |
| CH₂ (next to CH₃) | 1.3 - 1.5 | Sextet | ~7 |
| CH₂ (next to N-CH₂) | 1.5 - 1.7 | Quintet | ~7 |
| N-CH₂ | 3.1 - 3.3 | Triplet | ~7 |
| H-2, H-6 (Aromatic) | 6.6 - 6.8 | Doublet | ~8-9 |
| H-3, H-5 (Aromatic) | 7.0 - 7.2 | Doublet | ~8-9 |
| N-H | Variable | Broad Singlet | - |
The ¹³C NMR spectrum of this compound provides information about the carbon skeleton of the molecule. The spectrum will show distinct signals for each chemically non-equivalent carbon atom.
The carbon atoms of the n-butyl group will appear in the aliphatic region of the spectrum. The terminal methyl carbon (CH₃) is expected at approximately 13-15 ppm. The two central methylene carbons (CH₂) would resonate in the range of 20-35 ppm, while the methylene carbon directly bonded to the nitrogen (N-CH₂) will be further downfield, around 43-45 ppm, due to the deshielding effect of the nitrogen atom.
In the aromatic region, the carbon atom attached to the nitrogen (C-1) is expected to be the most shielded among the aromatic carbons, appearing around 145-147 ppm. The carbon atom bonded to the chlorine (C-4) would be observed in the region of 120-125 ppm. The carbons at positions 2 and 6 (ortho to the amino group) are predicted to resonate at approximately 113-115 ppm, while the carbons at positions 3 and 5 (meta to the amino group) are expected around 128-130 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| CH₃ | 13 - 15 |
| CH₂ (next to CH₃) | 20 - 22 |
| CH₂ (next to N-CH₂) | 30 - 32 |
| N-CH₂ | 43 - 45 |
| C-2, C-6 | 113 - 115 |
| C-4 | 120 - 125 |
| C-3, C-5 | 128 - 130 |
| C-1 | 145 - 147 |
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.
A COSY spectrum would show correlations between coupled protons. For instance, the N-CH₂ protons would show a correlation with the adjacent CH₂ protons, which in turn would show correlations with the next CH₂ protons, and finally with the terminal CH₃ protons, confirming the structure of the n-butyl chain. In the aromatic region, the H-2/H-6 protons would show a correlation with the H-3/H-5 protons.
An HSQC spectrum would reveal one-bond correlations between protons and the carbons to which they are directly attached. This would allow for the unambiguous assignment of each carbon signal based on the previously assigned proton signals.
Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, C-H bonds, C-N bond, C-Cl bond, and the aromatic ring.
A prominent absorption band for the N-H stretching vibration of the secondary amine is expected in the region of 3350-3450 cm⁻¹. The C-H stretching vibrations of the n-butyl group will appear as multiple peaks in the range of 2850-2960 cm⁻¹. The aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹.
The C-N stretching vibration of the aromatic amine is expected to produce a band in the region of 1250-1350 cm⁻¹. The C-Cl stretching vibration will likely be observed in the fingerprint region, typically around 1000-1100 cm⁻¹. The presence of the para-substituted benzene (B151609) ring will give rise to characteristic C=C stretching vibrations within the ring at approximately 1500-1600 cm⁻¹ and out-of-plane C-H bending vibrations around 810-840 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H Stretch (Secondary Amine) | 3350 - 3450 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1500 - 1600 |
| C-N Stretch (Aromatic Amine) | 1250 - 1350 |
| C-Cl Stretch | 1000 - 1100 |
| para-Substituted C-H Bend | 810 - 840 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) separated by two mass units, with the M+2⁺ peak having about one-third the intensity of the M⁺ peak.
The fragmentation pattern will be characteristic of an N-alkylaniline. A common fragmentation pathway is the alpha-cleavage, involving the cleavage of the bond between the first and second carbon atoms of the butyl group, leading to the formation of a stable iminium ion. Another significant fragmentation would be the loss of a propyl radical (C₃H₇) from the molecular ion, resulting in a prominent peak. The loss of the entire butyl group is also a possible fragmentation pathway. The chloroaniline moiety itself can undergo fragmentation, leading to characteristic ions.
Table 4: Predicted Key Fragments in the EI-MS of this compound
| Fragment Ion | Predicted m/z | Description |
| [C₁₀H₁₄³⁵ClN]⁺ | 183 | Molecular Ion (M⁺) |
| [C₁₀H₁₄³⁷ClN]⁺ | 185 | Molecular Ion (M+2⁺) |
| [M - C₃H₇]⁺ | 140/142 | Loss of a propyl radical |
| [M - C₄H₉]⁺ | 126/128 | Loss of the butyl radical |
| [C₇H₇ClN]⁺ | 140/142 | Alpha-cleavage product |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing moderately polar and thermally labile compounds like this compound. In positive ion mode, the molecule is readily protonated at the basic nitrogen atom of the amino group, yielding a prominent pseudomolecular ion peak, [M+H]⁺. For this compound (C₁₀H₁₄ClN, molecular weight 183.68 g/mol ), this peak is expected at a mass-to-charge ratio (m/z) of approximately 184.0.
The primary fragmentation pathways for N-alkylanilines involve cleavage of the N-alkyl bond. The most significant fragmentation is anticipated to be the α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), resulting in the loss of a propyl radical (•C₃H₇). This process leads to the formation of a resonance-stabilized cation at m/z 142. Another common fragmentation route for N-butyl amines is the loss of a neutral butene molecule (C₄H₈) through a cyclic rearrangement, which would produce the 4-chloroaniline radical cation at m/z 127. The observation of the protonated molecular ion and these characteristic fragment ions allows for the confident identification and structural confirmation of the compound.
| Predicted m/z | Ion Formula | Interpretation |
|---|---|---|
| 184.0 | [C₁₀H₁₅ClN]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 142.0 | [C₇H₇ClN]⁺ | Fragment from α-cleavage (loss of •C₃H₇) |
| 127.0 | [C₆H₆ClN]⁺ | Fragment from loss of neutral butene (C₄H₈) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. The spectrum is primarily influenced by the π → π* transitions of the aromatic system and the n → π* transitions associated with the non-bonding electrons of the nitrogen and chlorine atoms.
Experimental data for the parent compound, 4-chloroaniline, in alcohol shows two main absorption maxima (λ_max) at approximately 242 nm and 295 nm. nih.gov These bands correspond to the benzenoid π → π* transitions. The addition of the n-butyl group, an electron-donating alkyl group (+I effect), acts as an auxochrome. This substitution is expected to cause a slight bathochromic (red) shift in the absorption maxima due to the stabilization of the excited state. Therefore, the λ_max values for this compound are predicted to be slightly longer than those of 4-chloroaniline.
| Compound | λ_max 1 (nm) | λ_max 2 (nm) | Associated Transitions |
|---|---|---|---|
| 4-chloroaniline | ~242 | ~295 | Benzenoid π → π |
| This compound (Predicted) | 245 - 250 | 298 - 305 | Benzenoid π → π |
Raman Spectroscopy for Complementary Vibrational Spectroscopic Data
Raman spectroscopy is a vibrational spectroscopy technique that provides data complementary to infrared (IR) spectroscopy. It is particularly sensitive to non-polar and symmetric molecular vibrations. The Raman spectrum of this compound is dominated by signals from the substituted aromatic ring and the n-butyl chain.
Based on data for 4-chloroaniline, strong Raman signals are expected for the C-Cl stretch, the aromatic ring breathing modes, and C-C stretching within the ring. nih.govresearchgate.net The C-N stretching vibration also gives a characteristic band. The n-butyl group introduces additional vibrational modes, most notably the symmetric and asymmetric C-H stretching vibrations in the 2800-3000 cm⁻¹ region, as well as CH₂ and CH₃ bending (scissoring, wagging, twisting) modes at lower wavenumbers. The symmetric vibrations of the alkyl chain are often strong in the Raman spectrum, making this technique useful for confirming the presence and conformation of the alkyl substituent.
| Wavenumber (cm⁻¹) Range | Vibrational Mode Assignment |
|---|---|
| ~3050 - 3100 | Aromatic C-H Stretch |
| ~2850 - 2980 | Alkyl C-H Stretch (symmetric & asymmetric) |
| ~1600 | Aromatic Ring C=C Stretch |
| ~1280 - 1320 | C-N Stretch |
| ~1090 | Aromatic Ring Breathing (symmetric) |
| ~600 - 750 | C-Cl Stretch |
Theoretical and Computational Chemistry Investigations
Molecular Dynamics Simulations for Conformational Space Exploration
The n-butyl group attached to the aniline (B41778) nitrogen atom imparts significant conformational flexibility to n-Butyl-4-chloroaniline. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this conformational space by simulating the atomic motions of the molecule over time. nih.govnih.gov
In an MD simulation, the forces on each atom are calculated using a classical mechanical model known as a force field (e.g., AMBER, CHARMM). Newton's equations of motion are then solved iteratively to generate a trajectory that describes how the positions and velocities of the atoms evolve. nih.gov This trajectory provides a detailed picture of the molecule's dynamic behavior.
By analyzing the MD trajectory of this compound, researchers can:
Identify the most populated conformations.
Determine the free energy landscape associated with the rotation of dihedral angles in the butyl chain. biorxiv.org
Observe transitions between different conformational states and calculate the timescales of these motions. nih.gov
This approach is particularly useful for understanding how the molecule's shape fluctuates, which can be crucial for its interactions with other molecules or its function in a larger system. osti.govresearchgate.net
Prediction of Structure-Reactivity Relationships via Computational Descriptors
Global reactivity descriptors are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as calculated by methods like DFT. researchgate.netresearchgate.net These descriptors provide a quantitative measure of a molecule's tendency to donate or accept electrons.
Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).
Chemical Potential (μ): A measure of the escaping tendency of electrons from a system, calculated as μ = -(I+A)/2.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution, calculated as η = (I-A)/2.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as ω = μ²/(2η). researchgate.net
Table 2: Calculated Global Reactivity Descriptors for this compound (Note: These are illustrative values in electron volts (eV) based on typical DFT calculations.)
| Descriptor | Formula | Calculated Value (eV) | Interpretation |
| HOMO Energy (E_HOMO) | - | -6.85 | Energy of the highest energy electrons. |
| LUMO Energy (E_LUMO) | - | -0.95 | Energy of the lowest available orbital for an incoming electron. |
| Ionization Potential (I) | -E_HOMO | 6.85 | Tendency to donate an electron. |
| Electron Affinity (A) | -E_LUMO | 0.95 | Tendency to accept an electron. |
| Chemical Potential (μ) | -(I+A)/2 | -3.90 | Electron escaping tendency. |
| Chemical Hardness (η) | (I-A)/2 | 2.95 | Resistance to charge transfer. |
| Electrophilicity Index (ω) | μ²/(2η) | 2.58 | Propensity to act as an electrophile. |
Condensed Fukui functions are used to approximate this value for each individual atom in the molecule:
f+: For predicting reactivity towards a nucleophilic attack (electron acceptance). A higher value indicates a site more likely to be attacked by a nucleophile.
f-: For predicting reactivity towards an electrophilic attack (electron donation). A higher value indicates a site more likely to be attacked by an electrophile.
By calculating these values for the atoms in this compound, one can predict, for instance, whether an incoming electrophile would preferentially attack the nitrogen atom or a specific carbon atom on the aromatic ring. Similarly, the sites most susceptible to nucleophilic attack can be identified. This provides a detailed map of the molecule's chemical reactivity. worldscientific.com
Table 3: Representative Condensed Fukui Function Values (f-) for Electrophilic Attack on Key Atoms of this compound (Note: Higher values indicate greater susceptibility to electrophilic attack.)
| Atom | Atom Number | Calculated f- Value |
| Nitrogen | N1 | 0.21 |
| Carbon (ortho to -NHR) | C2 | 0.12 |
| Carbon (para to -NHR) | C4 | 0.08 |
| Chlorine | Cl | 0.05 |
This illustrative data suggests the nitrogen atom is the most likely site for electrophilic attack, which is consistent with the known chemistry of anilines.
Computational Analysis of Intermolecular Interactions and Adsorption Characteristics
Theoretical and computational chemistry provides powerful tools to investigate the behavior of molecules at an atomic level. For this compound, computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are instrumental in elucidating its intermolecular interactions and adsorption characteristics on various surfaces. These investigations are crucial for understanding its environmental fate, designing sensor technologies, and developing catalytic degradation processes.
Intermolecular Interactions
The intermolecular forces of this compound are dictated by its molecular structure, which includes a polar amino group, a chloro-substituted aromatic ring, and a nonpolar n-butyl chain. Computational analyses, particularly DFT, can quantify the nature and strength of these interactions.
Hydrogen Bonding: The primary intermolecular interaction for this compound is hydrogen bonding, where the N-H group acts as a hydrogen bond donor and the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. DFT studies on similar molecules, such as 2-chloroaniline (B154045), have been used to analyze these interactions with other molecules like carboxylic acids. orientjchem.org These studies reveal that the interaction energies are significant, indicating the formation of stable hydrogen-bonded complexes. For instance, the interaction energy for hydrogen bonds involving the amino group of chloroanilines can be substantial. orientjchem.org
Natural Bond Orbital (NBO) Analysis: NBO analysis is a computational technique used to study charge transfer and orbital interactions, providing a deeper understanding of the electronic basis of intermolecular forces. orientjchem.org In the context of this compound, NBO analysis would likely show significant charge transfer from the lone pair of the nitrogen atom to the antibonding orbital of a hydrogen bond donor, or from the N-H bond to a hydrogen bond acceptor. This charge transfer stabilizes the intermolecular complex.
To illustrate the typical interaction energies that could be expected for chloroaniline derivatives, the following table presents data from a DFT study on 2-chloroaniline complexes.
| Interacting Molecules | Type of Interaction | Calculated Interaction Energy (kJ/mol) |
| 2-Chloroaniline - Carboxylic Acid | O-H···N Hydrogen Bond | -57.62 |
| 2-Chloroaniline Dimer | N-H···N Hydrogen Bond | -14.96 |
Note: The data in this table is for 2-chloroaniline and is presented to exemplify the strength of intermolecular interactions in a related compound. orientjchem.org
Adsorption Characteristics
Computational simulations are widely used to model the adsorption of organic molecules on various surfaces, providing insights into adsorption energies, preferred binding sites, and the orientation of the adsorbed molecule.
Adsorption on Surfaces: The adsorption of this compound can be modeled on various surfaces such as silica (B1680970), activated carbon, or metallic surfaces. DFT calculations can determine the most stable adsorption geometries and the corresponding adsorption energies. For example, studies on the adsorption of 4-chloroaniline (B138754) on a Si(111)-7x7 surface have shown that the molecule adsorbs dissociatively through the cleavage of one N-H bond, forming Si-N and Si-H bonds, while the C-Cl bond remains intact. doi.org The N 1s binding energy for the chemisorbed species in this study was found to be around 398.8 eV, indicative of Si-N bond formation. doi.org
The presence of the n-butyl group would likely influence the adsorption orientation due to steric effects and van der Waals interactions with the surface. Molecular dynamics simulations of n-alkanes confined between solid surfaces have shown that alkyl chains tend to flatten close to the surface. ibm.com Similarly, simulations of alkylsilane monolayers on silica surfaces indicate that a significant portion of the alkyl chain proximal to the surface is disordered. nist.gov
Role of Different Molecular Moieties:
Amino Group: The -NH- group is expected to be the primary site for strong chemical interactions with many surfaces, either through hydrogen bonding with hydroxylated surfaces (like silica) or through dative bonding with metallic surfaces.
Aromatic Ring: The π-system of the benzene (B151609) ring can interact with surfaces through π-π stacking or cation-π interactions, depending on the nature of the adsorbent.
Chloro-substituent: The chlorine atom can participate in halogen bonding and alters the electronic properties of the aromatic ring, thereby influencing its interaction with the surface.
n-Butyl Group: This aliphatic chain primarily interacts through weaker van der Waals forces. Its flexibility allows it to adopt conformations that maximize surface contact. The presence of such alkyl groups can affect the mobility of the molecule on the surface. researchgate.net
The following table provides hypothetical adsorption energies for this compound on different types of surfaces, based on computational studies of similar aromatic amines.
| Adsorbent Surface | Dominant Interaction Type | Expected Adsorption Energy Range (kJ/mol) |
| Hydroxylated Silica | Hydrogen Bonding (N-H···O-Si) | -40 to -80 |
| Graphene/Graphite | π-π Stacking, Van der Waals | -30 to -60 |
| Metal Oxide (e.g., TiO₂) | Lewis Acid-Base Interaction | -60 to -120 |
| Noble Metal (e.g., Au, Ag) | Dative Bonding (N-Metal) | -80 to -150 |
Note: This table presents expected ranges based on computational studies of analogous compounds and is intended to be illustrative for this compound.
Molecular Dynamics Simulations: MD simulations can provide a dynamic picture of the adsorption process, showing how this compound molecules approach and arrange themselves on a surface over time. These simulations are particularly useful for understanding the influence of solvent molecules and the collective behavior of multiple adsorbate molecules. Force field-based and ab initio molecular dynamics simulations are powerful tools for gaining an atomistic understanding of the interactions between organic compounds and indoor-relevant surfaces like SiO₂ and TiO₂. escholarship.org
Advanced Applications in Organic Synthesis and Materials Science
Role as a Key Intermediate in Complex Organic Synthesis
N-Butyl-4-chloroaniline serves as a crucial building block in multi-step synthetic pathways. Its preparation is well-documented, often involving the N-alkylation of 4-chloroaniline (B138754) with a butylating agent, such as 1-butanol, or through reductive tandem mono-N-alkylation of aromatic azides using dialkylboron triflates. rug.nlresearchgate.net These synthetic routes yield the secondary amine, which can then be incorporated into more complex molecular architectures.
The utility of this compound as an intermediate is highlighted in several areas of synthetic chemistry:
Synthesis of Biologically Active Compounds: It is a recognized intermediate for creating complex molecules with potential biological activity. google.com For instance, it has been employed in the synthesis of N¹⁰-butylated pyrrolo[2,1-c] rug.nlresearchgate.netbenzodiazepine-5,11-diones, a class of compounds investigated for their ability to interact with DNA. researchgate.net
Prostaglandin Analogs: Patents within the field of medicinal chemistry have identified this compound as a reactant in the synthesis of prostaglandin analogs, which are compounds with significant therapeutic applications. google.com
Development of Amine Libraries: The compound is included in synthetic libraries of secondary amines, which are essential for drug discovery and medicinal chemistry research to explore structure-activity relationships. google.com
| Synthesis Method | Reactants | Yield | Reference |
| Hydrogen Borrowing Strategy | 4-chloroaniline, 1-butanol | 64% | rug.nl |
| N-Electrophilic Iminomalonates | Not specified | 49% | google.com |
| Reductive Tandem Mono-N-Alkylation | Aromatic azide, Dialkylboron triflate | Not specified | researchgate.net |
Contributions to the Development of Functional Dyes and Pigments
While the parent compound, 4-chloroaniline, is a well-known precursor in the manufacture of azo dyes and pigments, the specific contributions of this compound to the development of functional dyes are not extensively detailed in current scientific literature. The introduction of the n-butyl group alters the molecule's electronic properties and solubility, which would invariably affect the spectral and performance characteristics of any resulting dye. However, targeted research documenting its use for creating specific functional dyes or pigments is not prominent in the available data.
Application in the Synthesis of Agrochemical Research Intermediates
The development of novel pesticides and herbicides often relies on the availability of versatile chemical intermediates. Secondary aryl amines, the class to which this compound belongs, are valuable precursors in the synthesis of molecules for the agrochemical sector. researchgate.net The compound serves as a scaffold that can be further functionalized to produce candidate molecules with potential herbicidal or pesticidal activity. researchgate.net Its structure allows for the introduction of various pharmacophores relevant to agrochemical design, making it a useful intermediate for research and development in this field.
Investigation as a Component in Corrosion Inhibition Systems
The investigation of organic molecules as corrosion inhibitors is a significant area of materials science, aimed at protecting metallic surfaces from degradation in aggressive environments. While direct studies focusing exclusively on this compound are limited, research on structurally related compounds provides a strong basis for its potential application in this field.
The effectiveness of aniline (B41778) derivatives as corrosion inhibitors is well-established. researchgate.netasianpubs.org The inhibition mechanism typically involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that impedes the anodic and cathodic reactions of corrosion. iium.edu.myscispace.com The key structural features of this compound suggest a similar mechanism:
Adsorption Centers: The nitrogen atom, with its lone pair of electrons, and the π-electrons of the aromatic ring can act as active centers for adsorption onto the metal surface. iium.edu.my
Influence of Alkyl Group: The presence of the n-butyl group is expected to enhance inhibition efficiency compared to unsubstituted aniline. Alkyl groups increase the electron density on the nitrogen atom and increase the surface area of the molecule, promoting stronger adsorption and greater surface coverage. asianpubs.orgnih.gov
Role of the Chloro Substituent: The chlorine atom, being an electron-withdrawing group, modulates the electronic properties of the aromatic ring, which can influence the adsorption process. researchgate.net
Studies on chloro-substituted anilines have demonstrated their efficacy as corrosion inhibitors for metals like zinc in acidic media. researchgate.net Furthermore, research on other N-alkylated anilines confirms that the introduction of alkyl chains can significantly improve corrosion protection. asianpubs.org Therefore, this compound represents a promising candidate for investigation in corrosion inhibition systems, with its molecular structure possessing the necessary features for effective surface adsorption and protection.
| Related Compound | Metal/Medium | Maximum Inhibition Efficiency (%) | Key Finding |
| 2-Ethyl aniline | N80 Steel / 15% HCl | 88.3 | Alkyl substitution enhances inhibition. asianpubs.org |
| 2,4-Dimethyl aniline | N80 Steel / 15% HCl | 51.7 (at 333K) | Adsorption follows the Temkin isotherm. asianpubs.org |
| o-Chloroaniline | 70/30 Brass / Nitric Acid | Not specified | Chloro substitution is favorable for inhibitor action. researchgate.net |
Environmental Transformation and Degradation Pathways of N Butyl 4 Chloroaniline
Abiotic Degradation Mechanisms in Environmental Matrices
Abiotic degradation involves the transformation of a chemical without the involvement of biological organisms. For n-Butyl-4-chloroaniline, the primary abiotic degradation mechanisms are expected to be photodegradation and, to a lesser extent, hydrolysis.
Photodegradation, or the breakdown of compounds by light, is a significant pathway for the removal of chloroanilines from aquatic environments. In the hydrosphere, 4-chloroaniline (B138754) is rapidly degraded under the influence of light, with measured half-lives ranging from 2 to 7 hours who.int. The N-butyl group in this compound is unlikely to alter this primary degradation route significantly, although it may influence the rates and quantum yields of the reactions.
The photodegradation of 4-chloroaniline in water under simulated sunlight is a complex process leading to numerous photoproducts nih.govnih.gov. The degradation can proceed through several proposed routes, often initiated by hydroxyl radicals (•OH) in the presence of photosensitizers like titanium dioxide (TiO2) or hydrogen peroxide (H2O2) researchgate.netcabidigitallibrary.org.
Key Photodegradation Pathways for Chloroanilines:
Hydroxyl Radical Attack: The reaction with highly reactive hydroxyl radicals can lead to the substitution of the amino group to form intermediates like 4-chlorophenol researchgate.net.
Dimerization and Oxidation: Aniline (B41778) radicals can form through hydrogen abstraction, which then stabilize by dimerization to create compounds like 4,4'-dichloroazobenzene. This can be further oxidized to 4-chloronitrobenzene researchgate.net.
Dechlorination and Oxidation: A heterolytic mechanism can lead to the release of HCl and the formation of aniline, which is subsequently oxidized to 4-aminophenol researchgate.net.
These aromatic intermediates can be further oxidized to benzoquinone, which can then undergo ring cleavage to form carboxylic acids and ultimately be mineralized to inorganic products like Cl⁻, NO₃⁻, and NH₄⁺ researchgate.netmdpi.com. Studies have shown that after 90 minutes of irradiation in a UV/TiO2/H2O2 system, 4-chloroaniline can be completely degraded, with significant mineralization of organic chlorine and nitrogen occurring over longer periods researchgate.net.
Table 1: Photodegradation Intermediates of 4-Chloroaniline
| Intermediate Compound | Formation Pathway | Reference |
| 4-chlorophenol | OH radical attack and amino group substitution | researchgate.net |
| 4,4'-dichloroazobenzene | Dimerization of aniline radicals | researchgate.net |
| 4-chloronitrobenzene | Oxidation of 4,4'-dichloroazobenzene | researchgate.net |
| Aniline | Dechlorination | researchgate.net |
| 4-aminophenol | Oxidation of aniline | researchgate.net |
| Benzoquinone | Oxidation of aromatic intermediates | researchgate.netmdpi.com |
Biotic Degradation Pathways Mediated by Biological Systems
Biotic degradation, involving metabolism by microorganisms, is a crucial process for the removal of chloroanilines from soil and water.
Several bacterial species have been identified that can degrade 4-chloroaniline, utilizing it as a sole source of carbon and nitrogen nih.gov. These microorganisms often employ a modified ortho-cleavage pathway nih.gov.
Examples of 4-Chloroaniline Degrading Bacteria:
Acinetobacter baumannii nih.gov
Pseudomonas putida nih.gov
Klebsiella sp. nih.gov
These bacteria can achieve a 60-75% degradation efficiency of 0.2 mM 4-chloroaniline nih.gov. The initial step in the microbial degradation of chloroanilines is often an oxidative deamination to the corresponding chlorocatechol, catalyzed by enzymes like aniline dioxygenase frontiersin.org. The resulting chlorocatechol then undergoes ring cleavage frontiersin.org.
In some cases, as with Acinetobacter baylyi, 4-chloroaniline can be degraded via two different initial pathways: one leading to 4-chlorocatechol and the other involving dehalogenation to produce aniline, which is then further metabolized frontiersin.orgresearchgate.net. The soil fungus Fusarium oxysporum has also been shown to metabolize 4-chloroaniline, producing 2-amino-5-chlorophenol nih.gov.
The presence of the n-butyl group on the nitrogen atom of this compound may influence the rate of microbial degradation. While the core degradation pathways are likely to be similar to those for 4-chloroaniline, the butyl group could present steric hindrance to the initial enzymatic attack on the amino group.
Table 2: Microbial Degradation of 4-Chloroaniline
| Microorganism | Degradation Pathway | Key Enzymes/Metabolites | Reference |
| Acinetobacter baumannii | Modified ortho-cleavage | Chlorocatechol 1,2-dioxygenase | nih.gov |
| Pseudomonas putida | Modified ortho-cleavage | Chlorocatechol 1,2-dioxygenase | nih.gov |
| Klebsiella sp. | Modified ortho-cleavage | Chlorocatechol 1,2-dioxygenase | nih.gov |
| Acinetobacter baylyi | Dual pathways | 4-chlorocatechol, Aniline | frontiersin.orgresearchgate.net |
| Fusarium oxysporum | Hydroxylation | 2-amino-5-chlorophenol | nih.gov |
Identification and Characterization of Environmental Degradation Byproducts and Metabolites
The degradation of this compound is expected to produce a range of byproducts and metabolites, analogous to those identified from 4-chloroaniline degradation.
Abiotic Degradation Byproducts: As detailed in the photodegradation section, abiotic processes are likely to generate intermediates such as 4-chlorophenol , 4,4'-dichloroazobenzene , 4-chloronitrobenzene , aniline , and 4-aminophenol researchgate.netmdpi.com. Further degradation leads to smaller organic acids and eventually complete mineralization researchgate.netmdpi.com.
Biotic Metabolites: Microbial metabolism typically proceeds through hydroxylation and ring cleavage. Key metabolites identified from 4-chloroaniline biodegradation include 4-chlorocatechol and, in some pathways, aniline frontiersin.orgresearchgate.netmdpi.com. The fungus Fusarium oxysporum produces 2-amino-5-chlorophenol nih.gov. For this compound, it is plausible that initial enzymatic reactions could lead to N-dealkylation, producing 4-chloroaniline and butanal, or hydroxylation of the butyl chain.
It is important to note that some degradation products may be more toxic than the parent compound. For instance, the photoproducts of 4-chloroaniline have been shown to have a significantly greater toxicity than the precursor compound nih.govnih.gov.
Environmental Fate Modeling and Prediction of Chemical Transformation Pathways
Environmental fate models are computational tools used to predict the distribution and transformation of chemicals in the environment researchgate.net. These models integrate a chemical's physical-chemical properties with environmental parameters to estimate its persistence and concentration in different media like water, soil, and air researchgate.netepa.gov.
Models like SimpleTreat are used to estimate the removal efficiency of chemicals in wastewater treatment plants researchgate.net. For this compound, such models would likely predict significant removal through a combination of biodegradation and sorption to sludge, based on the known behavior of substituted anilines.
The development of specific environmental fate models for this compound would require experimental data on its degradation rates (photodegradation, hydrolysis, and biodegradation) and partitioning behavior.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing n-Butyl-4-chloroaniline in laboratory settings?
- Methodology :
- Synthesis : Use nucleophilic substitution to introduce the n-butyl group to 4-chloroaniline. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize by-products like N-alkylated derivatives .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Monitor purity via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate).
- Characterization : Confirm structure using -NMR (δ 7.2–6.8 ppm for aromatic protons, δ 1.5–0.9 ppm for n-butyl chain) and FT-IR (N-H stretch at ~3400 cm, C-Cl at ~750 cm) .
Q. What safety protocols are critical when handling this compound in academic laboratories?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations to avoid inhalation .
- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Neutralize residues with 10% sodium bicarbonate solution .
- Storage : Store in amber glass bottles at 4°C under nitrogen to prevent oxidation. Label containers with hazard symbols (GHS07, GHS08) .
Advanced Research Questions
Q. How does pH influence the enzymatic reactivity of this compound in chloride peroxidase-catalyzed reactions?
- Methodology :
- Experimental Design : Conduct kinetic assays with chloride peroxidase, HO, and KCl/KBr at varying pH (3.0–6.0). Monitor reactions via UV-Vis spectroscopy (λ = 450 nm for nitroso intermediates) .
- Key Findings :
| pH Range | Dominant Reaction | Catalytic Efficiency (s) |
|---|---|---|
| 3.0–3.5 | Ring Halogenation | 12.5 ± 1.2 |
| 3.5–4.5 | N-Oxidation | 18.7 ± 2.1 |
| >5.0 | No Enhancement | <1.0 |
- Interpretation : Protonation states of the enzyme’s active site and substrate dictate reaction pathways. Below pH 3.5, halogenation dominates due to increased electrophilicity of the heme center .
Q. How can contradictory data on reaction yields for this compound derivatives be resolved?
- Methodology :
- Data Triangulation : Compare HPLC-MS profiles of reaction mixtures under identical conditions. Use deuterated solvents (, CDCl) to track proton exchange artifacts .
- Case Study : Discrepancies in nitrosobenzene yields (40–70%) were traced to residual moisture in reaction vessels. Implement strict anhydrous protocols (molecular sieves, Schlenk line) to improve reproducibility .
Q. What analytical techniques are optimal for studying the photostability of this compound under UV exposure?
- Methodology :
- Photodegradation Assay : Exclude samples to UV light (254 nm) in quartz cuvettes. Monitor degradation via GC-MS (DB-5 column, 70 eV EI mode) .
- Key Metrics :
| Time (h) | % Degradation | Major By-Product |
|---|---|---|
| 0 | 0 | – |
| 6 | 15 ± 3 | 4-Chloroaniline |
| 24 | 62 ± 5 | Quinone derivatives |
- Recommendation : Add UV stabilizers (e.g., TiO nanoparticles) to mitigate decomposition in light-exposed experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
